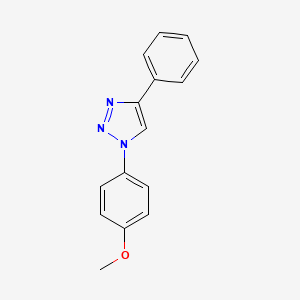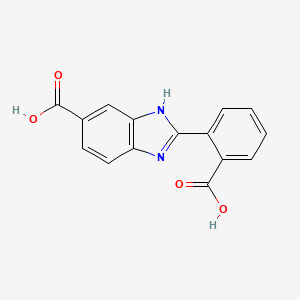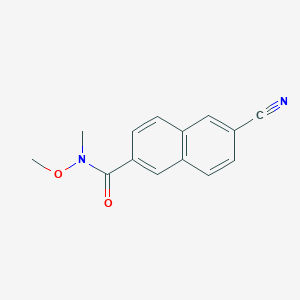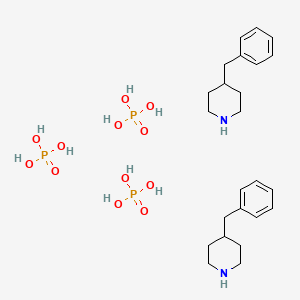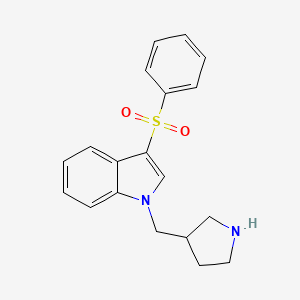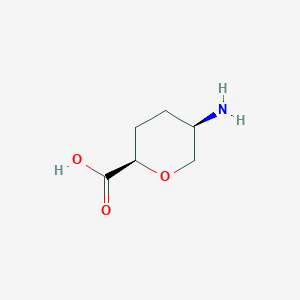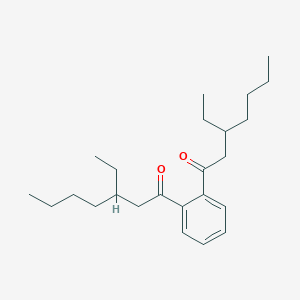
1,1'-(1,2-Phenylene)bis(3-ethylheptan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) is an organic compound characterized by its unique structure, which includes a phenylene group flanked by two 3-ethylheptan-1-one moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) typically involves the reaction of 1,2-dibromobenzene with 3-ethylheptan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can occur at the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,3-Phenylene)bis(3-ethylheptan-1-one): Similar structure but with a different position of the phenylene group.
1,1’-(1,4-Phenylene)bis(3-ethylheptan-1-one): Another isomer with the phenylene group in the para position.
1,1’-(1,2-Phenylene)bis(3-phenylurea): A related compound with urea groups instead of ketones.
Uniqueness
1,1’-(1,2-Phenylene)bis(3-ethylheptan-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form coordination complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
663917-99-5 |
|---|---|
Fórmula molecular |
C24H38O2 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
3-ethyl-1-[2-(3-ethylheptanoyl)phenyl]heptan-1-one |
InChI |
InChI=1S/C24H38O2/c1-5-9-13-19(7-3)17-23(25)21-15-11-12-16-22(21)24(26)18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3 |
Clave InChI |
ZUUMDAOVLDVZID-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC(=O)C1=CC=CC=C1C(=O)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)
![Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-](/img/structure/B12531115.png)
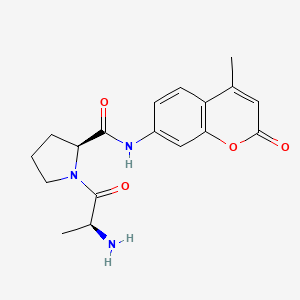
![(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane](/img/structure/B12531126.png)


